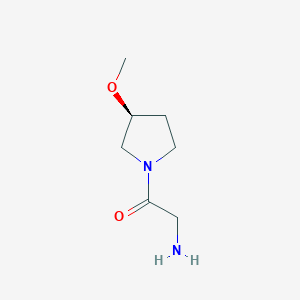

2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-ethanone

Description

2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-ethanone is a chiral compound featuring a pyrrolidine ring substituted with a methoxy group at the (S)-configured 3-position and an amino-ethanone moiety. Its stereochemistry and functional groups make it a structurally unique building block for pharmaceutical and organic synthesis.

Key structural attributes:

- Pyrrolidine core: A five-membered heterocyclic ring with nitrogen, contributing to conformational rigidity.

- Methoxy group: Enhances lipophilicity and influences electronic properties.

- Amino-ethanone group: A reactive site for further derivatization, such as amidation or condensation reactions.

Properties

IUPAC Name |

2-amino-1-[(3S)-3-methoxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-11-6-2-3-9(5-6)7(10)4-8/h6H,2-5,8H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFUOELYCJKPNX-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCN(C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-ethanone can be achieved through several methods. One common approach involves the use of threonine aldolases, which catalyze the formation of carbon-carbon bonds in a stereoselective manner . Another method involves the diastereoselective synthesis of 2-amino-1-pyrrolines via gold-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-ethanone serves as a critical building block in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to enhanced biological activity.

Case Study: Synthesis of Kappa Opioid Receptor Agonists

Research has demonstrated that derivatives of this compound can be synthesized to create selective kappa opioid receptor agonists. These compounds have shown promise in pain management and treatment of mood disorders, highlighting the therapeutic potential of modifying the base structure of this compound .

Structure-Based Drug Design (SBDD)

The compound is utilized in SBDD approaches due to its ability to form stable interactions with target proteins. By analyzing the interactions at a molecular level, researchers can design more effective drugs with fewer side effects.

Case Study: PDE9A Inhibitors

A study focused on the design of selective phosphodiesterase 9A (PDE9A) inhibitors illustrates the application of this compound in developing new therapeutic agents for cognitive disorders. The research involved synthesizing analogs based on the core structure of this compound, leading to compounds with improved selectivity and potency .

Neuropharmacology

Due to its structural features, this compound has been investigated for its effects on neurotransmitter systems. It may modulate pathways involved in neurodegenerative diseases.

Case Study: Neuroprotective Agents

Research indicates that derivatives of this compound exhibit neuroprotective properties, potentially offering new avenues for treating conditions like Alzheimer's disease .

Data Table: Summary of Applications

| Application Area | Description | Example Case Studies |

|---|---|---|

| Medicinal Chemistry | Building block for synthesizing pharmacologically active compounds | Kappa opioid receptor agonists |

| Structure-Based Drug Design | Used in SBDD for designing selective inhibitors | PDE9A inhibitors |

| Neuropharmacology | Investigated for effects on neurotransmitter systems | Neuroprotective agents |

Mechanism of Action

The mechanism of action of 2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the amino-ethanone class, which includes derivatives with diverse substituents. Below is a systematic comparison with structurally or functionally related analogs:

Table 1: Structural and Physical Properties

Key Differences and Implications

Core Structure: The target compound’s pyrrolidine core distinguishes it from phenyl-substituted analogs (e.g., bk-2C-B). Pyrrolidines often enhance metabolic stability and bioavailability in drug design compared to aromatic systems . Stereochemistry: The (S)-3-methoxy configuration may influence receptor binding or enzymatic interactions, unlike racemic or non-chiral analogs .

Synthetic Accessibility: Phenyl-substituted analogs (e.g., 2-Amino-1-(2-hydroxyphenyl)ethanone) are synthesized via classical reduction or condensation methods .

Pharmacological Activity: bk-2C-B: Acts as a psychoactive substance, likely via serotonergic pathways due to its structural resemblance to 2C-B phenethylamines . The target compound’s pharmacological profile remains underexplored, though its pyrrolidine moiety is common in CNS-active drugs (e.g., antipsychotics).

Safety and Toxicity: Limited toxicological data are available for the target compound. In contrast, bk-2C-B’s pyrolysis products (e.g., brominated aromatic amines) raise concerns about metabolic toxicity .

Table 2: Commercial and Research Status

Biological Activity

2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-ethanone, with the CAS number 1354002-49-5, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C7H14N2O2

- Molecular Weight : 158.20 g/mol

- IUPAC Name : this compound

The compound features a pyrrolidine ring, which is known for its role in various biological activities, particularly in medicinal chemistry.

Antiparasitic Activity

The compound's potential as an antiparasitic agent has been highlighted in research focusing on Trypanosoma species. For instance, related compounds have been shown to inhibit the growth of Trypanosoma brucei with IC50 values below 20 nM, indicating potent activity against this parasite .

The mechanism of action for related compounds often involves inhibition of key enzymes or pathways within the target organisms. For example, studies indicate that certain analogs target cyclin-dependent kinases, which are crucial for cell cycle regulation in parasites . This suggests that 2-amino derivatives may disrupt cellular processes in pathogens.

In Vitro Studies

In vitro studies have demonstrated the efficacy of structurally similar compounds against various strains of bacteria and parasites. For example, one study reported that a derivative exhibited a significant zone of inhibition against Escherichia coli, outperforming standard antibiotics like ampicillin .

In Vivo Efficacy

Pharmacokinetic studies in animal models have shown promising results for related compounds. For instance, one derivative demonstrated a bioavailability of 74% when administered subcutaneously to mice, with a half-life of approximately 1 hour . This pharmacokinetic profile is essential for assessing the potential therapeutic applications of 2-amino derivatives.

Toxicity and Safety Profile

Safety assessments are critical for evaluating new compounds. The Ames test for genotoxicity has been conducted on various analogs, revealing low potential for mutagenicity, thus supporting their further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.